3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common method starts with the preparation of the triazinone core, followed by the introduction of the allylamino and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The allylamino and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The allylamino and methoxybenzyl groups may play a role in binding to target proteins or enzymes, modulating their activity. The triazinone core can also contribute to the compound’s overall biological activity by interacting with cellular components and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(allylamino)-6-(4-methoxyphenyl)-1,2,4-triazin-5(4H)-one
- 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-thione
- 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-imine
Uniqueness
3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is unique due to the specific combination of functional groups and the triazinone core. This combination imparts distinct chemical properties and potential applications that may not be present in similar compounds. For example, the presence of the methoxybenzyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-3-8-15-14-16-13(19)12(17-18-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKRSGWWFHCHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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